Enhanced Hydrogen‑Bond Donor Capacity vs. 5‑Phenylnicotinic Acid
5-(2-Hydroxyphenyl)nicotinic acid possesses two hydrogen‑bond donor atoms, whereas the non‑hydroxylated analog 5‑phenylnicotinic acid has only one [1]. This difference directly affects the compound's ability to engage in directional intermolecular interactions, which can influence solubility, crystal packing, and target‑binding thermodynamics.
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 5-Phenylnicotinic acid: 1 |
| Quantified Difference | +1 hydrogen‑bond donor (100% increase) |
| Conditions | Computed descriptors (PubChem Cactvs 3.4.8.18 / H-bond donor count) |
Why This Matters
For procurement, this property directly impacts physicochemical behavior and is essential for applications requiring specific hydrogen‑bonding patterns.
- [1] PubChem. (2025). Computed Properties for CID 50999383 and CID 11840690. National Center for Biotechnology Information. View Source
